Cas no 5682-83-7 (2-benzylidenecyclohexanone)
2-benzylidenecyclohexanone Chemical and Physical Properties
Names and Identifiers
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- 2-Benzyliden-cyclohexanone
- 2-Benzylidenecyclohexanone
- 2-(phenylmethylene)Cyclohexanone
- 2-Benzalcyclohexanone
- (E)-2-Benzylidenecyclohexanone
- trans-2-Benzylidenecyclohexanone
- Cyclohexanone, 2-(phenylmethylene)-, (E)-
- 2-BENZYLIDENCYCLOHEXANONE
- VCDPHYIZVFJQCD-ZRDIBKRKSA-N
- 2-Benzylidenecyclohexan-1-one
- 2-(phenylmethylene)cyclohexan-1-one
- PubChem14548
- E-2-Benzylidenecyclohexanone
- (2E)-2-Benzylidenecyclohexanone
- (E)-2-(benzylidene)cyclohexanone
- 2-[(E)-Benzylidene]cyclohexanone
- (2E)-2
- A8123
- B0385
- (2E)-2-benzylidene-cyclohexan-1-one
- Cyclohexanone, 2-benzylidene-, (E)-
- SCHEMBL10734311
- PS-11339
- (2E)-2-Benzylidenecyclohexanone #
- AS-44231
- 1467-15-8
- 5682-83-7
- MFCD00070483
- AKOS002300807
- (2E)-2-benzylidenecyclohexan-1-one
- STL301748
- 2-benzylidenecyclohexanone
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- MDL: MFCD00070483
- Inchi: 1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+
- InChI Key: VCDPHYIZVFJQCD-ZRDIBKRKSA-N
- SMILES: O=C1/C(=C/C2C=CC=CC=2)/CCCC1
- BRN: 638548
Computed Properties
- Exact Mass: 186.10400
- Monoisotopic Mass: 186.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.1±0.1 g/cm3
- Melting Point: 50.0 to 56.0 deg-C
- Boiling Point: 190°C/20mmHg(lit.)
- Flash Point: 180-184°C/14mm
- Refractive Index: 1.6
- PSA: 17.07000
- LogP: 3.21310
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-benzylidenecyclohexanone Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:4° CStore…,-4℃Store…Better
2-benzylidenecyclohexanone Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-benzylidenecyclohexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139531-25g |
2-Benzylidenecyclohexanone |
5682-83-7 | 95% | 25g |
$588.13 | 2023-09-01 | |
| Chemenu | CM202974-25g |
2-Benzylidenecyclohexanone |
5682-83-7 | 95% | 25g |
$534 | 2021-06-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152242-1G |
2-benzylidenecyclohexanone |
5682-83-7 | 95% | 1g |
¥664.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152242-200mg |
2-Benzylidenecyclohexanone |
5682-83-7 | >95.0%(GC) | 200mg |
¥189.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152242-25g |
2-Benzylidenecyclohexanone |
5682-83-7 | >95.0%(GC) | 25g |
¥6,299.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152242-5G |
2-benzylidenecyclohexanone |
5682-83-7 | 95% | 5g |
¥2059.90 | 2023-09-04 | |
| TRC | B536890-50mg |
2-benzylidenecyclohexanone |
5682-83-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536890-100mg |
2-benzylidenecyclohexanone |
5682-83-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B536890-500mg |
2-benzylidenecyclohexanone |
5682-83-7 | 500mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70155-200mg |
2-Benzylidenecyclohexanone |
5682-83-7 | ≥95% | 200mg |
¥228.0 | 2023-09-05 |
2-benzylidenecyclohexanone Suppliers
2-benzylidenecyclohexanone Related Literature
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1. The cis- and trans-2-benzylcyclohexanols : the reduction of 2-benzylidene- and 2-benzyl-cyclohexanonesPeter B. Russell J. Chem. Soc. 1954 1771
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2. Reaction of benzylidenecyclohexanone with boraneEsra Dunkelblum,Dorit Hoffer J. Chem. Soc. Perkin Trans. 1 1973 1707
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3. Dihydropyran cycloadducts. Part 4. X-Ray and 13C nuclear magnetic resonance studies on 2-methyl-9-phenyl-4a-pyrrolidin-1-yl-1,2,3,4,4a,-5,6,7,8,9a-decahydroxanthenGy?rgy Oszbach,Dezs? Szabó,Gyula Argay,Alajos Kálmán,András Neszmélyi J. Chem. Soc. Perkin Trans. 2 1983 447
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4. Steric effects in the reactions of αβ-unsaturated ketonep-tolylsulphonylhydrazones: a route to 1,2-benzodiazepines via 1,7-ring closure of 1,1-diaryl-3-diazoalkenesJohn T. Sharp,Robert H. Findlay,Peter B. Thorogood J. Chem. Soc. Perkin Trans. 1 1975 102
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Antoine Bruneau-Voisine,Lenka Pallova,Stéphanie Bastin,Vincent César,Jean-Baptiste Sortais Chem. Commun. 2019 55 314
Additional information on 2-benzylidenecyclohexanone
Comprehensive Overview of 2-Benzylidenecyclohexanone (CAS No. 5682-83-7): Properties, Applications, and Research Insights
2-Benzylidenecyclohexanone (CAS No. 5682-83-7) is an organic compound belonging to the class of α,β-unsaturated ketones. This yellow crystalline solid is widely studied for its unique chemical structure, which combines a cyclohexanone ring with a benzylidene moiety. The compound's conjugated double bond system makes it particularly interesting for photochemical applications and as a building block in organic synthesis. Researchers have recently focused on its potential in green chemistry applications, aligning with the growing demand for sustainable chemical processes.
The molecular formula of 2-benzylidenecyclohexanone is C13H14O, with a molecular weight of 186.25 g/mol. Its structural features include a reactive carbonyl group and an extended π-electron system, which contribute to its interesting spectroscopic properties. Many studies have investigated its UV-Vis absorption characteristics, particularly in the context of developing novel organic photochromic materials - a hot topic in materials science research. The compound's melting point typically ranges between 80-82°C, and it exhibits moderate solubility in common organic solvents like ethanol and dichloromethane.
In pharmaceutical research, derivatives of 2-benzylidenecyclohexanone have shown promise as bioactive scaffolds. Recent publications explore its potential as a precursor for compounds with various biological activities, though it's important to note that the parent compound itself is not classified as pharmacologically active. The scientific community has shown particular interest in its Michael acceptor properties, which make it valuable for creating more complex molecular architectures through conjugate addition reactions.
The compound's role in organic synthesis methodologies has gained attention in recent years. Its structure serves as an excellent model for studying stereoselective reactions, particularly those involving the formation of chiral centers adjacent to carbonyl groups. Several research groups have published work on asymmetric catalysis approaches using similar enone systems, reflecting the current trend toward more efficient and selective synthetic methods. These studies often appear in high-impact journals focusing on catalysis innovation and molecular design.
From a materials science perspective, 2-benzylidenecyclohexanone derivatives have been investigated for their potential in organic electronics. The extended conjugation in its structure offers possibilities for modifying charge transport properties, a subject of intense research in the development of next-generation optoelectronic devices. This aligns well with current industry demands for more efficient organic semiconductors and photovoltaic materials.
Environmental considerations have also shaped recent research directions involving CAS 5682-83-7. Scientists are exploring its behavior under various green chemistry conditions, including solvent-free reactions and catalytic processes that minimize waste. These investigations contribute to the broader discussion about sustainable chemical production, a topic that consistently ranks high in scientific literature searches and academic discourse.
Analytical characterization of 2-benzylidenecyclohexanone typically involves techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's well-defined spectral signatures make it useful as a reference material in method development for these analytical techniques. Recent advancements in hyphenated analytical methods have further increased interest in such model compounds for instrument calibration and method validation.
In educational contexts, 2-benzylidenecyclohexanone serves as an excellent example for teaching important concepts in organic chemistry. Its structure illustrates key principles of conjugation effects, steric interactions, and molecular orbital theory. Many university laboratories include experiments with similar compounds to demonstrate carbonyl chemistry and spectroscopic analysis techniques, reflecting the compound's didactic value.
The commercial availability of 2-benzylidenecyclohexanone from specialty chemical suppliers has facilitated its widespread use in research. Current market trends show increasing demand for such fine chemicals, particularly from academic institutions and R&D departments in the materials science sector. Suppliers often highlight the compound's high purity grades, which are essential for sensitive applications in materials research and method development.
Future research directions for CAS 5682-83-7 may explore its potential in emerging fields like metal-organic frameworks (MOFs) or as a component in smart materials. The compound's structural features offer numerous possibilities for modification and incorporation into more complex systems. Such investigations would align with current scientific priorities in advanced materials design and functional molecular systems, areas that generate significant interest in both academic and industrial research communities.
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